molecular formula C8H17NO B13614274 2-Amino-2-(1-ethylcyclobutyl)ethan-1-ol

2-Amino-2-(1-ethylcyclobutyl)ethan-1-ol

Cat. No.: B13614274
M. Wt: 143.23 g/mol
InChI Key: FIHMEEHFDPNRNH-UHFFFAOYSA-N
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Description

2-Amino-2-(1-ethylcyclobutyl)ethan-1-ol is an organic compound with the molecular formula C8H17NO It is a derivative of ethanolamine, featuring a cyclobutyl group substituted with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(1-ethylcyclobutyl)ethan-1-ol typically involves the reaction of cyclobutyl ethylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the ring-opening of ethylene oxide and subsequent nucleophilic attack by the amine group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Post-reaction, the product is purified using techniques like distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(1-ethylcyclobutyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of amides or esters.

Scientific Research Applications

2-Amino-2-(1-ethylcyclobutyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(1-ethylcyclobutyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and electrostatic interactions, influencing biological pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethanolamine: A simpler analog with a primary amine and hydroxyl group.

    2-Aminoethanol: Another analog with similar functional groups but lacking the cyclobutyl and ethyl substitutions.

    2-(2-Aminoethylamino)ethanol: Contains an additional amino group, making it more reactive in certain chemical reactions.

Uniqueness

2-Amino-2-(1-ethylcyclobutyl)ethan-1-ol is unique due to its cyclobutyl ring and ethyl substitution, which confer distinct steric and electronic properties. These structural features can influence its reactivity and interactions with other molecules, making it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-amino-2-(1-ethylcyclobutyl)ethanol

InChI

InChI=1S/C8H17NO/c1-2-8(4-3-5-8)7(9)6-10/h7,10H,2-6,9H2,1H3

InChI Key

FIHMEEHFDPNRNH-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC1)C(CO)N

Origin of Product

United States

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